1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate

Description

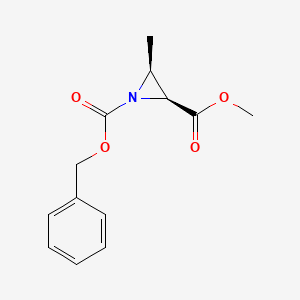

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate is a strained three-membered aziridine ring system substituted with a benzyl ester at position 1, a methyl ester at position 2, and a methyl group at position 2. The (2S,3S) stereochemistry is critical for its reactivity and applications in asymmetric synthesis. Aziridines are highly reactive due to ring strain, enabling their use as electrophilic intermediates in ring-opening reactions for constructing nitrogen-containing molecules, such as amino acids or heterocycles . This compound is typically synthesized via cyclization of appropriately protected amino acid derivatives, leveraging stereoselective methods to control the configuration of the substituents .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-,11-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSOABOJGIPEA-PEVUIOCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate generally involves multiple steps:

Preparation of the starting materials: : Often involves the formation of intermediates like methyl aziridines from simpler precursors.

Ring closure reaction: : Typically carried out under acidic or basic conditions to form the aziridine ring.

Functional group transformations:

Industrial Production Methods

In industrial settings, the production of this compound can be optimized for higher yields and purity by employing:

Catalysts: : Specific catalysts can be used to enhance reaction rates and selectivity.

Controlled reaction environments: : Temperature, pressure, and solvent conditions are meticulously controlled to ensure consistency.

Purification techniques: : Methods like recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate undergoes several types of chemical reactions:

Oxidation: : This compound can be oxidized to form more oxidized derivatives.

Reduction: : It can be reduced under specific conditions to form other functional groups.

Substitution: : Various substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

Substituents: : Reagents like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation products: : These include carboxylic acids or aldehydes.

Reduction products: : These can include amines or alcohols.

Substitution products: : Various substituted aziridines depending on the specific reagents used.

Scientific Research Applications

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate finds application in various domains:

Chemistry: : Used in studying reaction mechanisms and synthesis of complex molecules.

Biology: : Has applications in the design of enzyme inhibitors or as a probe for biological studies.

Medicine: : Investigated for potential pharmacological activities, including anti-cancer properties.

Industry: : Used in the synthesis of polymers and other materials due to its reactive aziridine ring.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets:

Molecular targets: : Enzymes and receptors that are crucial for biological processes.

Pathways involved: : It can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate, differing in ring size, substituents, or stereochemistry:

2-Methyl 1-(2-(Trimethylsilyl)ethyl) (2R,3R)-3-methylaziridine-1,2-dicarboxylate

- Structure : Aziridine core with a trimethylsilyl (TMS) ethyl group at position 1 and methyl ester at position 2.

- Stereochemistry : (2R,3R), contrasting with the (2S,3S) configuration of the target compound.

- Reactivity : The TMS group enhances stability during synthesis but reduces electrophilicity compared to the benzyl ester. This compound is synthesized from D-threonine, yielding opposite stereochemistry .

- Applications : Used in peptide modifications where steric protection is required.

1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate

- Structure : Five-membered pyrrolidine ring with benzyl and methyl esters.

- Reactivity: Reduced ring strain compared to aziridine, leading to slower reaction kinetics in ring-opening reactions. Synthesized via esterification of (benzyloxy)carbonyl-L-proline with methanol and sulfuric acid, achieving 99% yield .

- Applications : Intermediate for proline-containing peptides, leveraging its stability for stepwise synthesis .

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

- Structure : Six-membered piperidine ring with a hydroxyl group at position 3.

- Functionality : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Applications : Used in medicinal chemistry for synthesizing hydroxylated alkaloid analogs .

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

- Structure : Pyrrolidine analog lacking the aziridine ring’s methyl substituent.

- Commercial Availability : Priced at €178.00/g (1g scale), indicating higher cost compared to aziridines due to simpler synthesis .

- Utility : Common in peptide backbone modifications but less reactive than aziridine derivatives .

Comparative Data Table

*Estimated based on analogous synthesis methods.

Key Research Findings

Reactivity Hierarchy: Aziridines exhibit superior reactivity in nucleophilic ring-opening reactions compared to pyrrolidines or piperidines due to ring strain. For example, aziridines undergo rapid aminolysis, while pyrrolidines require harsher conditions .

Stereochemical Impact: The (2S,3S) configuration in the target compound facilitates enantioselective synthesis of β-amino acids, whereas (2R,3R) analogs (e.g., TMS-ethyl derivative) are less common in natural product synthesis .

Functional Group Effects : Hydroxyl or TMS groups in analogs modify solubility and stability but reduce electrophilicity critical for aziridine’s role in C–N bond formation .

Biological Activity

1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate (CAS No. 154632-86-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Structural Characteristics : The aziridine ring structure contributes to its reactivity and biological properties.

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The aziridine moiety is known to participate in nucleophilic reactions, which may be crucial for its activity against various biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that 1-benzyl 2-methyl aziridine derivatives exhibit strong tyrosinase inhibitory activity.

- Efficacy : In cell-based assays using B16F10 melanoma cells, certain analogs demonstrated potent inhibition of melanin production by targeting intracellular tyrosinase activity .

- IC₅₀ Values : Some analogs showed IC₅₀ values significantly lower than that of standard inhibitors like kojic acid, indicating enhanced potency .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been evaluated using various assays.

- DPPH Scavenging : The compound exhibited substantial radical scavenging activity against DPPH radicals, with some analogs showing efficacy comparable to vitamin C .

- Mechanistic Insights : The antioxidant mechanisms involve the reduction of reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress .

Study on Melanin Production

In a detailed study involving B16F10 cells:

- Objective : To evaluate the anti-melanogenic effects of 1-benzyl 2-methyl aziridine derivatives.

- Findings : Compounds effectively inhibited melanin synthesis through direct inhibition of tyrosinase activity. Notably, analogs with specific substitutions on the benzyl group exhibited varied potencies, highlighting structure-activity relationships .

Cytotoxicity Assessment

Cytotoxic effects were assessed to ensure therapeutic safety:

- Results : Most tested analogs did not exhibit cytotoxicity at concentrations up to 20 µM over a 72-hour period. However, one analog showed significant cytotoxicity at lower concentrations, prompting exclusion from further studies .

Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Tyrosinase Inhibition | Inhibits melanin production | Potent inhibition with low IC₅₀ values |

| Antioxidant Activity | Scavenges free radicals | Comparable efficacy to known antioxidants |

| Cytotoxicity | Evaluated in B16F10 cells | Most compounds non-cytotoxic at therapeutic doses |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves stereoselective aziridine ring formation via nucleophilic substitution or cycloaddition. Computational reaction design (e.g., quantum chemical calculations and reaction path searches) can identify key intermediates and transition states, reducing trial-and-error experimentation . For example, optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) can enhance diastereomeric excess. A table of optimized parameters may include:

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Solvent | THF/DCM (1:1) | Maximizes ring closure efficiency |

| Temperature | 0–10°C | Reduces epimerization |

| Catalyst | DBU or DMAP | Accelerates carbamate formation |

Q. How can the stereochemical purity of this compound be validated using advanced analytical techniques?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is critical for resolving (2S,3S) and (2R,3R) enantiomers. Coupled with X-ray crystallography (as in ), absolute configuration can be confirmed. Polarimetry and 2D-NMR (e.g., NOESY) further validate stereochemistry by correlating coupling constants (J values) with spatial arrangements .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the aziridine ring and ester groups. Stability studies using accelerated degradation (40°C/75% RH) paired with LC-MS monitoring can identify degradation products (e.g., ring-opened dicarboxylic acids) .

Advanced Research Questions

Q. How does the strained aziridine ring influence reactivity in nucleophilic or electrophilic transformations?

- Methodological Answer : The ring’s 60° bond angle induces high reactivity. Computational modeling (DFT calculations) predicts regioselectivity in ring-opening reactions. For instance, attack at the less substituted nitrogen occurs due to lower steric hindrance. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (e.g., deuterated substrates) can confirm transition states .

Q. How can researchers resolve contradictions in reported stereochemical outcomes for aziridine-derived intermediates?

- Methodological Answer : Discrepancies often arise from undetected epimerization during purification. Use low-temperature chromatography (4°C) and non-polar solvents (hexane/EtOAc) to minimize racemization. Comparative studies using dynamic NMR (variable-temperature) can track configurational stability under different conditions .

Q. What computational strategies are effective for predicting this compound’s role in asymmetric catalysis or drug design?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., enzymes). For catalytic applications, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Pairing with experimental IC50/Ki values validates predictions .

Q. How can process intensification techniques improve scalability of its synthesis while retaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.